(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one
CAS No.: 219554-74-2
Cat. No.: VC6557598
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 219554-74-2 |
|---|---|
| Molecular Formula | C17H16N2OS |
| Molecular Weight | 296.39 |
| IUPAC Name | 5-[(3-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C17H16N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19-17(21-15)18-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3,(H,18,19,20) |
| Standard InChI Key | AMTIOJHYKCVWCY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |
Introduction
Chemical Identity and Structural Characteristics
Fundamental Properties
The compound’s chemical identity is defined by the following parameters:
| Property | Value |
|---|---|
| CAS Registry Number | 219554-74-2 |
| IUPAC Name | 5-[(3-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
| Molecular Formula | C₁₇H₁₆N₂OS |
| Molecular Weight | 296.39 g/mol |
| SMILES Notation | CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2 |
| InChI Key | AMTIOJHYKCVWCY-UHFFFAOYSA-N |
| PubChem CID | 135414145 |
The thiazolidinone ring adopts a twisted conformation due to steric effects from the 3-methylbenzyl and phenylimino substituents, as inferred from crystallographic data of analogous compounds . This non-planarity influences intermolecular interactions and solubility profiles.
Spectroscopic Characterization
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FT-IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1580–1600 cm⁻¹ (C=N stretch) confirm the thiazolidinone core .
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¹H NMR: Aromatic protons from the phenylimino group resonate at δ 7.2–7.8 ppm, while the methylbenzyl protons appear as a multiplet at δ 2.3–2.5 ppm.
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UV-Vis: λₘₐₓ at 280–300 nm corresponds to π→π* transitions in the conjugated imino system .
Synthesis and Optimization Strategies
Reaction Mechanism
The process proceeds through:
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Knoevenagel condensation between the amine and carbonyl group.
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Nucleophilic thiol addition to form the thiazolidinone ring.
Comparative Analysis with Related Thiazolidinones
Research Gaps and Future Directions
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Formulation Development: Salt formation (e.g., monoethanolamine) to improve solubility, inspired by patent US7795293B2 .
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In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability.
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Target Expansion: Screening against PDE isoforms, given structural similarities to active PDE inhibitors .
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